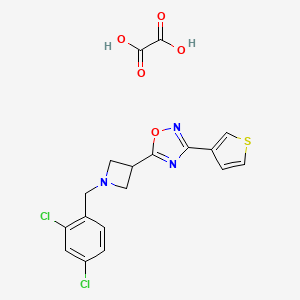
5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C18H15Cl2N3O5S and its molecular weight is 456.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate represents a novel class of heterocyclic compounds that exhibit significant biological activities. This article aims to synthesize existing research findings on its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The compound features a complex structure comprising an azetidine ring, a thiophene moiety, and an oxadiazole core. The presence of the dichlorobenzyl group enhances its lipophilicity and potential biological interactions.
Antimicrobial Activity
Compounds with the 1,2,4-oxadiazole scaffold have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this scaffold exhibit broad-spectrum activity against various pathogens. For instance:
- Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
- Antifungal Effects : Similar compounds have demonstrated efficacy against fungal strains, suggesting potential applications in treating infections caused by fungi .
Anti-inflammatory and Analgesic Properties
Research into oxadiazole derivatives has revealed anti-inflammatory and analgesic effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation .
Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives has garnered attention due to their ability to induce apoptosis in cancer cells. Recent studies have indicated that these compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation . Notably:
- Compounds have been identified that selectively inhibit cancer cell lines while sparing normal cells.
- Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression.
Case Studies
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Dhumal et al. (2016) | 1,3,4-Oxadiazole Derivatives | Antitubercular | Inhibition of Mycobacterium bovis BCG with strong binding affinity to InhA enzyme |
| Parikh et al. (2020) | Substituted 1,2,4-Oxadiazoles | Anti-TB | Demonstrated significant in vitro activity against Mycobacterium tuberculosis |
| Villemagne et al. (2020) | New Oxadiazole Compounds | EthR Inhibitors | EC of 0.072 μM with favorable pharmacokinetic profiles |
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act as enzyme inhibitors, disrupting metabolic processes in pathogens or cancer cells.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways through mitochondrial dysfunction or caspase activation.
Propiedades
IUPAC Name |
5-[1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl]-3-thiophen-3-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS.C2H2O4/c17-13-2-1-10(14(18)5-13)6-21-7-12(8-21)16-19-15(20-22-16)11-3-4-23-9-11;3-1(4)2(5)6/h1-5,9,12H,6-8H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRAUZFGJFBDGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














